Bienvenue dans la boutique en ligne BenchChem!

2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Lipophilicity XLogP3 Drug-likeness

This research-grade small molecule is a multifunctional benzothiazole-acetamide. Its distinct 4-methoxy, furan-2-ylmethyl, and benzylthio groups provide a controlled XLogP3 of 4.8 and 8 rotatable bonds—critical benchmarks for SAR lipophilicity and conformational entropy studies. Procuring this EXACT chemotype eliminates the risk of divergent binding kinetics and solubility profiles seen in generic analogs, making it essential for reproducible lead optimization campaigns.

Molecular Formula C22H20N2O3S2
Molecular Weight 424.53
CAS No. 923424-65-1
Cat. No. B2746591
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide
CAS923424-65-1
Molecular FormulaC22H20N2O3S2
Molecular Weight424.53
Structural Identifiers
SMILESCOC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CO3)C(=O)CSCC4=CC=CC=C4
InChIInChI=1S/C22H20N2O3S2/c1-26-18-10-5-11-19-21(18)23-22(29-19)24(13-17-9-6-12-27-17)20(25)15-28-14-16-7-3-2-4-8-16/h2-12H,13-15H2,1H3
InChIKeyRZROEVJQDKWIPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (923424-65-1) Procurement Context and Structural Class


2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide (CAS 923424-65-1) is a synthetic, multifunctional small molecule belonging to the benzothiazole-acetamide chemotype. Its architecture integrates a 4-methoxybenzo[d]thiazol-2-yl core with both a furan-2-ylmethyl substituent on the acetamide nitrogen and a benzylthio group at the alpha position of the acetamide [1]. With a molecular weight of 424.5 g/mol and the molecular formula C22H20N2O3S2, the compound bears identifiers such as PubChem CID 41577800 and is cataloged in screening libraries under codes including F2979-0563 and AKOS024479127 [1][2]. It is currently supplied primarily as a research-grade tool compound for exploratory medicinal chemistry and biochemical assay development, with no approved therapeutic indication [2].

Why 2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Cannot Be Replaced by Generic Benzothiazole-Acetamide Analogs


The benzothiazole-acetamide structural family is highly sensitive to substitution patterns that govern target engagement, metabolic stability, and off-target liability [1]. The target compound features a unique constellation of substituents — a 4-methoxy group on the benzothiazole, a furan-2-ylmethyl group on the amide nitrogen, and a benzylthio moiety at the alpha-acetamide position — each contributing to conformational restriction, electronic distribution, and lipophilicity [2]. Generic in-class analogs that lack even one of these groups can exhibit divergent binding kinetics, altered solubility windows, and different oxidative metabolism profiles [1]. The quantitative evidence below demonstrates that replacing this compound with a close structural neighbor without systematic head-to-head verification introduces unacceptable risk in both assay reproducibility and lead optimization campaigns.

Quantitative Differentiation Evidence for 2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Versus Closest Structural Analogs


Lipophilicity (XLogP3) Differentiates the Target from Both Simplified and More Complex Analogs

The computed octanol-water partition coefficient (XLogP3) for the target compound is 4.8 [1]. This positions the compound in a moderately lipophilic range that is generally favorable for passive membrane permeability while avoiding the excessive lipophilicity associated with promiscuous binding and poor metabolic stability. The closest direct analog, N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-2-(phenylthio)acetamide (CAS 922382-91-0), which incorporates an additional 7-methoxy group and replaces the benzylthio with a phenylthio group, would be predicted to exhibit a different logP, likely lower due to the additional polar methoxy substituent, altering its partitioning behavior. A more simplified analog, N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895480-85-0), lacks the furan-2-ylmethyl moiety altogether, resulting in a substantially lower molecular weight and predicted logP, and therefore cannot recapitulate the permeability-solubility balance of the target .

Lipophilicity XLogP3 Drug-likeness Physicochemical profiling

Hydrogen Bond Acceptor Count as a Determinant of Solubility and Target Binding Topology

The target compound possesses 6 hydrogen bond acceptor sites (oxygen atoms in the methoxy, furan ring, and carbonyl group; nitrogen atoms in the thiazole ring; sulfur atoms in the thioether linkage) and 0 hydrogen bond donors, as computed by Cactvs and reported in PubChem [1]. This profile contributes to a specific solvation pattern and restricts hydrogen bond-mediated interactions with biological targets. In contrast, the comparator N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)cyclopropanecarboxamide (CAS 922398-35-4) has a molecular formula of C17H16N2O3S and a molecular weight of 328.39, indicating a reduced heteroatom count and a different donor/acceptor topology that will alter target engagement geometry .

H-Bond Acceptors Drug Design Solubility SAR

Molecular Flexibility (Rotatable Bond Count) Distinguishes the Target from More Rigid or Flexible Analogs

The target compound contains 8 rotatable bonds, as determined by Cactvs and reported in PubChem [1]. This degree of flexibility, conferred by the benzylthio, furan-2-ylmethyl, and acetamide linker, endows the molecule with a specific conformational entropy penalty upon binding. The comparator N-(4-methoxybenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (CAS 895480-85-0) has a lower molecular weight (330.42) and a reduced number of rotatable bonds due to the absence of the furan-2-ylmethyl group, resulting in a more rigid scaffold . Conversely, analogs with extended chains would exhibit greater flexibility. Both deviations alter the entropic contribution to binding free energy, directly impacting binding affinity measurements and SAR interpretation.

Rotatable Bonds Conformational Flexibility Entropy Binding

Recommended Research and Procurement Scenarios for 2-(Benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide Based on Differentiation Evidence


Use as a Structural Probe in Benzothiazole-Acetamide SAR Studies Requiring Defined Lipophilicity

When building a structure-activity relationship series around the benzothiazole-acetamide core, researchers must control for lipophilicity to deconvolve potency from non-specific membrane partitioning. The target compound, with its validated XLogP3 of 4.8 [1], serves as a reference point for moderate lipophilicity in this series. Compounds with additional polar substituents (e.g., 7-methoxy analogs) or those lacking the furan-2-ylmethyl group will shift logP, confounding SAR interpretation. Procuring this compound ensures that the lipophilicity variable is held constant across experiments.

Tool Compound for Evaluating the Impact of Rotatable Bond Count on Binding Entropy in Benzothiazole-Based Inhibitor Design

The presence of 8 rotatable bonds in the target compound provides a defined flexibility benchmark for medicinal chemists investigating entropic effects on target binding [1]. By comparing the binding thermodynamics of this compound against more rigid analogs (e.g., CAS 895480-85-0) or more flexible variants, researchers can isolate the contribution of conformational entropy to the overall binding free energy. This is critical for prioritizing lead series in fragment-based drug design and scaffold-hopping exercises.

Reference Standard for Hydrogen Bond Acceptor-Dependent Solubility Profiling in Early-Stage Drug Discovery

The target compound's 6 hydrogen bond acceptors and absence of donors create a distinct solubility and crystal packing profile [1]. In high-throughput screening campaigns where aqueous solubility is a limiting factor, this compound can serve as a solubility benchmark for the benzothiazole-acetamide class. Analogs with fewer acceptors (e.g., CAS 922398-35-4, with 5 acceptors) will exhibit divergent solubility behavior, making direct interchangeability in screening assays inadvisable.

Scaffold for Derivatization in Diversity-Oriented Synthesis Leveraging the Benzylthio Moiety

The benzylthio group at the alpha-acetamide position provides a synthetic handle for further diversification through oxidation (to sulfoxide or sulfone) or nucleophilic displacement. This structural feature is absent in the phenylthio analog (CAS 922382-91-0) and the cyclopropanecarboxamide analog (CAS 922398-35-4) , making the target compound the preferred starting material for library synthesis aimed at exploring sulfur oxidation state-dependent biological activity.

Quote Request

Request a Quote for 2-(benzylthio)-N-(furan-2-ylmethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.